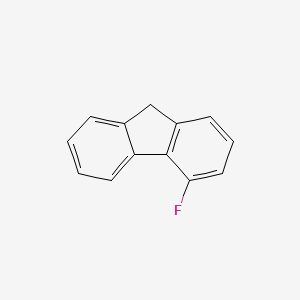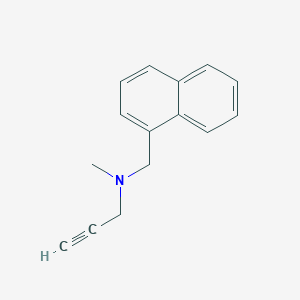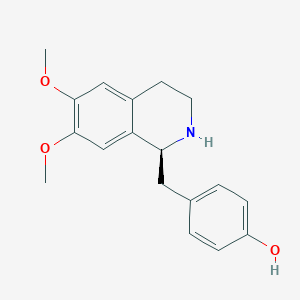
L-(-)-N-norarmepavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(-)-N-norarmepavine is an alkaloid compound that belongs to the benzylisoquinoline class. It is a naturally occurring substance found in certain plant species, particularly those in the Papaveraceae family. This compound has garnered interest due to its potential pharmacological properties and its role in the biosynthesis of other significant alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-(-)-N-norarmepavine typically involves the use of precursor compounds such as norlaudanosoline. One common synthetic route includes the Pictet-Spengler reaction, where norlaudanosoline undergoes cyclization in the presence of an aldehyde to form the tetrahydroisoquinoline structure. The reaction conditions often involve acidic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous as they can offer higher yields and more sustainable production compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
L-(-)-N-norarmepavine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted isoquinolines.
Applications De Recherche Scientifique
L-(-)-N-norarmepavine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies have explored its role in plant metabolism and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound is investigated for its potential use in the production of pharmaceuticals and as a natural product in the cosmetic industry.
Mécanisme D'action
The mechanism of action of L-(-)-N-norarmepavine involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may also influence cellular signaling pathways, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-(-)-N-methylarmepavine
- L-(-)-N-methylcoclaurine
- L-(-)-N-methylisococlaurine
Uniqueness
L-(-)-N-norarmepavine is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis of other important alkaloids. Its distinct pharmacological profile also sets it apart from similar compounds, making it a valuable subject of study in various fields of research.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
4-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H21NO3/c1-21-17-10-13-7-8-19-16(15(13)11-18(17)22-2)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m0/s1 |
Clé InChI |
NKBBUUNAVOMVER-INIZCTEOSA-N |
SMILES isomérique |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)OC |
SMILES canonique |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


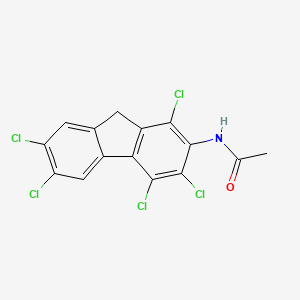
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)


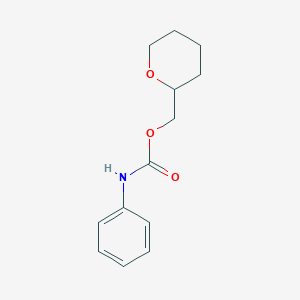
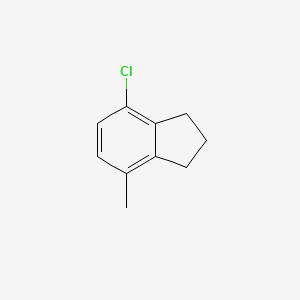
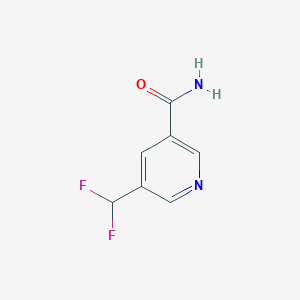

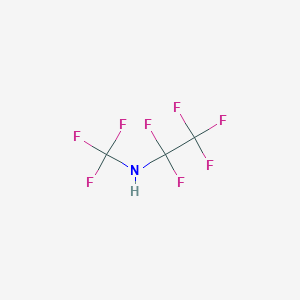
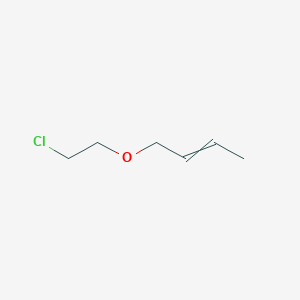
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

